

The Evolutionary Saga of Amylase: A Technical Guide to its Genetic Adaptation

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An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The evolution of **amylase**, the enzyme responsible for starch digestion, presents a compelling narrative of genetic adaptation to dietary shifts across a multitude of species. This guide delves into the technical intricacies of the evolutionary history of the **amylase** gene locus, with a particular focus on the salivary (AMY1) and pancreatic (AMY2) **amylase** genes. It provides a comprehensive overview of the genetic mechanisms, quantitative data on gene copy number variation, and detailed experimental protocols for the analysis of **amylase** evolution, tailored for a scientific audience.

The Core Tenet: Diet as a Driving Force in Amylase Evolution

A central theme in the evolutionary history of **amylase** is the profound influence of diet, particularly the consumption of starch. A strong positive correlation exists between the number of **amylase** gene copies and the proportion of starch in a species' diet. This relationship is a classic example of gene-culture coevolution, where dietary practices have shaped the genome.

Populations with a history of high-starch diets, such as agricultural societies and hunter-gatherers in arid environments, tend to have more copies of the salivary **amylase** gene (AMY1) compared to populations with traditionally low-starch diets, like rainforest and circum-arctic hunter-gatherers.[1][2] This increase in gene copy number is not a random occurrence but is



attributed to positive selection, conferring a fitness advantage to individuals who could more efficiently extract energy from starchy foods.[1][2]

This adaptive trend is not unique to humans. A similar pattern of increased **amylase** gene copy number has been observed in domesticated animals that have adapted to starch-rich diets through their association with humans. For instance, domestic dogs (Canis lupus familiaris) possess significantly more copies of the pancreatic **amylase** gene (AMY2B) than their wolf ancestors, reflecting a dietary shift towards starch-based scraps from human settlements.[3] This convergent evolution is also evident in other species that live in close proximity to humans, such as mice, rats, and pigs, all of which show an expansion of **amylase** gene copies compared to their wild relatives.[4][5][6]

Quantitative Insights: Amylase Gene Copy Number Variation Across Species

The variation in **amylase** gene copy number (CNV) is a key quantitative marker of its evolutionary adaptation. The following tables summarize the reported diploid **amylase** gene copy numbers in various species, categorized by their primary dietary starch content.



Species	Primary Diet	AMY1 Diploid Copy Number Range	AMY2 Diploid Copy Number Range
High-Starch Diet			
Human (Homo sapiens)	Omnivorous (variable starch)	2 - 20[7][8]	AMY2A: 0 - 6, AMY2B: 2 - 7[7]
Dog (Canis lupus familiaris)	Omnivorous (starch-rich)	-	High and variable (AMY2B)[3]
Pig (Sus scrofa domesticus)	Omnivorous (starch-rich)	High[4]	-
House Mouse (Mus musculus)	Omnivorous (starch-rich)	High[4][5]	-
Brown Rat (Rattus norvegicus)	Omnivorous (starch-rich)	High[4]	-
Low-Starch Diet			
Chimpanzee (Pan troglodytes)	Frugivorous	2[9]	-
Wolf (Canis lupus)	Carnivorous	-	2 (AMY2B)[6]
Mountain Lion (Puma concolor)	Carnivorous	Low[5]	-
Hedgehog (Erinaceus europaeus)	Insectivorous	Low[5]	-

Table 1: Comparative Diploid Amylase Gene Copy Numbers in Selected Mammalian Species.

Molecular Mechanisms of Amylase Evolution

The expansion of **amylase** gene copies and the emergence of salivary **amylase** expression are underpinned by specific molecular events, primarily gene duplication and the insertion of mobile genetic elements.



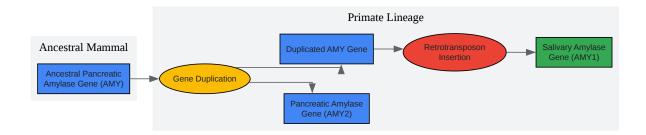
Gene Duplication: The Engine of Innovation

Gene duplication is the primary mechanism driving the increase in **amylase** copy numbers. These duplications can occur through various processes, including non-allelic homologous recombination. The resulting supernumerary gene copies provide the raw material for evolutionary innovation. While some copies may retain the original function, others can accumulate mutations, leading to subfunctionalization (partitioning of the original function) or neofunctionalization (acquisition of a new function).

The Birth of Salivary Amylase: A Tale of Retrotransposons

Ancestrally, **amylase** was exclusively a pancreatic enzyme in mammals.[4] The evolution of salivary **amylase** expression is a fascinating example of how new gene functions can arise. In the primate lineage, the insertion of a retrotransposon (a type of mobile genetic element) upstream of a duplicated pancreatic **amylase** gene (AMY2) is thought to have conferred a new regulatory element that drove its expression in the salivary glands, giving rise to the AMY1 gene.[10][11] This event occurred independently in different mammalian lineages, highlighting the convergent nature of this evolutionary adaptation.[4][5]

The following diagram illustrates the proposed evolutionary pathway leading to the divergence of salivary and pancreatic **amylase** genes in primates.



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Evolution of Salivary **Amylase** in Primates.



Experimental Protocols for Amylase Research

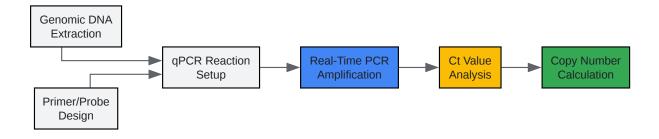
The study of **amylase** evolution relies on a suite of molecular biology techniques to quantify gene copy number, analyze gene expression, and measure enzyme activity.

Quantification of Amylase Gene Copy Number

Principle: qPCR is a widely used method to estimate the relative or absolute number of copies of a specific DNA sequence. It relies on the detection of a fluorescent signal that is proportional to the amount of amplified product in real-time. For CNV analysis, the target gene (e.g., AMY1) is co-amplified with a reference gene that is known to have a stable copy number (usually two copies per diploid genome). The copy number of the target gene is then calculated relative to the reference gene.

Protocol Outline:

- DNA Extraction: Isolate high-quality genomic DNA from the species of interest (e.g., from blood, saliva, or tissue samples).
- Primer and Probe Design: Design specific primers and a fluorescently labeled probe (e.g., TaqMan® probe) for the amylase gene of interest and a reference gene.
- qPCR Reaction Setup: Prepare a reaction mix containing DNA template, primers, probe, and qPCR master mix.
- Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
- Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. Calculate the copy number using the ΔΔCt method or by comparison to a standard curve of known copy numbers.





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Workflow for **Amylase** Gene Copy Number Quantification by qPCR.

Principle: ddPCR is a more recent and highly precise method for absolute quantification of nucleic acids. The PCR reaction is partitioned into thousands of nanoliter-sized droplets. After thermal cycling, each droplet is analyzed for the presence or absence of a fluorescent signal, allowing for a digital (binary) readout. The number of positive droplets is used to calculate the absolute concentration of the target DNA, providing a more accurate copy number determination than qPCR.[12][13]

Protocol Outline:

- DNA Preparation: Extract and purify genomic DNA.
- Reaction Mix Preparation: Prepare a ddPCR reaction mix containing DNA, primers, probes (for target and reference genes), and ddPCR supermix.
- Droplet Generation: Partition the reaction mix into droplets using a droplet generator.
- PCR Amplification: Perform PCR amplification on the droplets in a thermal cycler.
- Droplet Reading: Read the fluorescence of each droplet in a droplet reader.
- Data Analysis: Use Poisson statistics to calculate the absolute copy number of the target and reference genes.

Principle: FISH is a cytogenetic technique that uses fluorescently labeled DNA probes to visualize specific DNA sequences within chromosomes or cells. For **amylase** CNV analysis, fiber-FISH can be used, where DNA fibers are stretched on a microscope slide, allowing for high-resolution visualization of individual gene copies.[9]

Protocol Outline:

- DNA Fiber Preparation: Isolate and stretch DNA fibers onto a microscope slide.
- Probe Labeling: Label a DNA probe specific to the **amylase** gene with a fluorescent dye.



- Hybridization: Denature the DNA on the slide and the probe, and then allow the probe to hybridize to its complementary sequence on the DNA fibers.
- Washing: Wash the slide to remove any unbound probe.
- Visualization: Visualize the fluorescent signals under a fluorescence microscope. The number of fluorescent spots corresponds to the number of amylase gene copies.

Measurement of Amylase Enzyme Activity

Principle: This is a common method to measure the enzymatic activity of **amylase**. It relies on the ability of **amylase** to hydrolyze a starch substrate. The progress of the reaction can be monitored by measuring the decrease in the concentration of the starch substrate (e.g., using an iodine-based assay) or the increase in the concentration of the product (e.g., reducing sugars like maltose, using a colorimetric reagent like 3,5-dinitrosalicylic acid - DNS).[2][4]

Protocol Outline (DNS Method):

- Sample Preparation: Obtain saliva or pancreatic extract containing amylase.
- Reaction Incubation: Incubate the enzyme sample with a known concentration of starch solution at a specific temperature and pH for a defined period.
- Reaction Termination and Color Development: Stop the reaction and add DNS reagent. Heat
 the mixture to develop a color, the intensity of which is proportional to the amount of reducing
 sugars produced.
- Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm).
- Calculation: Determine the amylase activity by comparing the absorbance to a standard curve generated with known concentrations of maltose.



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Workflow for Spectrophotometric Amylase Activity Assay.

Quantification of Amylase Protein Levels

Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample. Proteins are first separated by size using gel electrophoresis, then transferred to a membrane, and finally detected using an antibody specific to the protein of interest.

Protocol Outline:

- Sample Preparation: Prepare protein lysates from saliva or tissue samples.
- SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes amylase.
- Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
- Detection: Add a substrate that is converted by the enzyme on the secondary antibody into a
 detectable signal (e.g., chemiluminescence or color).
- Quantification: Quantify the intensity of the signal, which is proportional to the amount of amylase protein.

Conclusion and Future Directions

The evolutionary history of the **amylase** gene locus serves as a powerful model for understanding how genetic variation can be rapidly shaped by environmental pressures, particularly diet. The expansion of **amylase** gene copy number in response to increased starch



consumption is a recurring theme across diverse mammalian lineages, underscoring the adaptive significance of this genetic change.

For researchers in drug development, a deep understanding of **amylase** genetics and its functional consequences is crucial. Variations in **amylase** copy number and activity can influence individual responses to carbohydrate-rich diets and may have implications for metabolic health, including the risk of obesity and diabetes. Furthermore, the development of **amylase** inhibitors is an active area of research for the management of these conditions.

Future research in this field will likely focus on:

- Fine-mapping the regulatory elements that control the expression of different amylase gene copies.
- Investigating the functional differences between the protein products of various amylase gene paralogs.
- Exploring the interplay between amylase gene copy number, the gut microbiome, and metabolic health in greater detail.
- Utilizing ancient DNA to further refine the timeline of **amylase** evolution in different hominin lineages and other species.

By continuing to unravel the complexities of **amylase** evolution, we can gain valuable insights into the genetic basis of dietary adaptation and its impact on human and animal health.

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